molecular formula C18H12F3NO4S B4948692 2-({2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid

2-({2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid

Cat. No.: B4948692
M. Wt: 395.4 g/mol
InChI Key: ZZRMMAFSBJHWHS-UHFFFAOYSA-N
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Description

2-({2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid is a complex organic compound with the molecular formula C18H12F3NO4S and a molecular weight of 395.36 g/mol . This compound is notable for its unique structure, which includes a pyrrolidine ring, a trifluoromethyl group, and a benzoic acid moiety. It is used primarily in scientific research due to its potential biological activities and chemical properties.

Preparation Methods

The synthesis of 2-({2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid typically involves multiple steps, starting from readily available precursors. . The final step usually involves the attachment of the benzoic acid moiety through a nucleophilic substitution reaction. Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-({2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the pyrrolidine ring provides structural stability. The exact pathways involved depend on the specific biological context, but it often acts by inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

Similar compounds include other pyrrolidine derivatives and trifluoromethyl-substituted benzoic acids. Compared to these compounds, 2-({2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Some similar compounds are:

Properties

IUPAC Name

2-[2,5-dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3NO4S/c19-18(20,21)11-6-2-3-7-12(11)22-15(23)9-14(16(22)24)27-13-8-4-1-5-10(13)17(25)26/h1-8,14H,9H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRMMAFSBJHWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2C(F)(F)F)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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